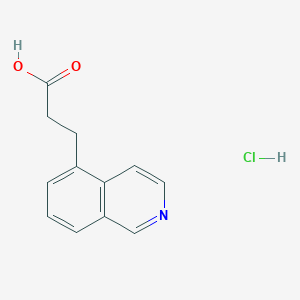

3-(Isoquinolin-5-yl)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

3-isoquinolin-5-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c14-12(15)5-4-9-2-1-3-10-8-13-7-6-11(9)10;/h1-3,6-8H,4-5H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGMYQVIRYWLAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isoquinolin-5-yl)propanoic acid hydrochloride typically involves the reaction of isoquinoline with propanoic acid under specific conditions. One common method includes the use of acetic acid and propionic acid to improve the Fisher indolization process . The reaction is carried out under reflux conditions, which helps in obtaining a satisfactory yield of the desired product.

Industrial Production Methods

Industrial production of 3-(Isoquinolin-5-yl)propanoic acid hydrochloride may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize the reaction conditions and scale up the production .

Chemical Reactions Analysis

Types of Reactions

3-(Isoquinolin-5-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of substituted isoquinoline derivatives .

Scientific Research Applications

3-(Isoquinolin-5-yl)propanoic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Isoquinolin-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoquinoline Derivatives with Varied Substituents

- Isoquinolin-5-amine hydrochloride (C$9$H$9$ClN$_2$): Features an amine group at the 5-position of isoquinoline. The absence of the propanoic acid chain reduces molecular weight (180.63 g/mol vs. ~237.69 g/mol for the target compound) and alters polarity. Amine substituents typically enhance hydrogen bonding but may reduce metabolic stability compared to carboxylic acid derivatives .

- (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid: Contains a chiral amino-propanoic acid chain.

Propanoic Acid Hydrochlorides with Heterocyclic Moieties

- 3-[3-(2-Fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]propanoic acid hydrochloride: Incorporates a pyrazolo-pyridine system.

- 3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride: A simpler heterocyclic analog. The pyrazole ring’s electron-withdrawing nature may lower pKa of the carboxylic acid, affecting ionization and solubility under physiological conditions .

Quinoline/Oxazole Carboxamides

- The oxazole and carboxamide groups confer rigidity and hydrogen-bonding capacity, contrasting with the flexible propanoic acid chain in the target compound .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparisons

Key Research Findings and Implications

- Solubility and Bioavailability: The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral isoquinoline derivatives (e.g., isoquinolin-5-ylboronic acid derivatives in ) .

- Pharmacological Potential: Propanoic acid derivatives with aromatic systems (e.g., Ronacaleret HCl) show therapeutic activity in bone diseases, suggesting the target compound could be optimized for similar pathways .

- Synthetic Challenges: Isocyanide-based methods (–4) offer regioselective pathways for heterocyclic analogs but may require adaptation for propanoic acid integration.

Biological Activity

3-(Isoquinolin-5-yl)propanoic acid hydrochloride is a synthetic compound with significant potential in biological research and pharmaceutical applications. Its molecular formula is C12H12ClNO2, and it has a molecular weight of 237.68 g/mol. This compound features an isoquinoline core, which is known for its diverse biological activities, making it a subject of interest in various scientific studies.

The biological activity of 3-(Isoquinolin-5-yl)propanoic acid hydrochloride is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies indicate that the compound may modulate the activity of receptors or enzymes, influencing critical signaling pathways related to cell growth and differentiation. The exact molecular targets are still under investigation, but the compound's ability to bind to various proteins suggests it could play a role in therapeutic applications.

In Vitro Studies

In vitro studies have demonstrated that 3-(Isoquinolin-5-yl)propanoic acid hydrochloride exhibits significant enzyme inhibition properties. For instance, it has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for neurotransmission regulation. The structure-activity relationship indicates that modifications to the isoquinoline core can enhance or diminish this inhibitory effect .

In Vivo Studies

Research involving animal models has provided insights into the pharmacological effects of this compound. In one study, administration of 3-(Isoquinolin-5-yl)propanoic acid hydrochloride resulted in observable changes in behavior consistent with alterations in neurotransmitter levels, suggesting potential applications in treating neurodegenerative diseases .

Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Isoquinoline derivatives | Varying degrees of enzyme inhibition | Similar core structure |

| Indole derivatives | Known for diverse biological effects | Heterocyclic structure |

| 3-(Isoquinolin-5-yl)propanoic acid | Significant AChE inhibition | Unique propanoic acid moiety |

3-(Isoquinolin-5-yl)propanoic acid hydrochloride stands out due to its specific structural combination, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of 3-(Isoquinolin-5-yl)propanoic acid hydrochloride on neuronal cultures exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and preserved mitochondrial function, highlighting its potential as a neuroprotective agent.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrated that it possesses notable antibacterial activity, particularly against Gram-positive bacteria .

Q & A

Q. What are the recommended synthetic routes for 3-(Isoquinolin-5-yl)propanoic Acid Hydrochloride, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves esterification of 3-(isoquinolin-5-yl)propanoic acid with ethanol, followed by hydrochloric acid treatment to form the hydrochloride salt . Key optimization strategies include:

- Catalyst Selection: Acid catalysts (e.g., H₂SO₄) or coupling agents for efficient esterification.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature Control: Maintaining 60–80°C during esterification prevents side reactions.

- Purification: Recrystallization using ethanol:water (3:1) improves purity.

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | H₂SO₄ (0.5 equiv) | Increases esterification rate |

| Reaction Time | 12–16 hours | Maximizes conversion |

| Post-Reaction pH | Adjusted to 2–3 for salt formation | Ensures salt stability |

Q. How can researchers confirm the molecular structure and purity of 3-(Isoquinolin-5-yl)propanoic Acid Hydrochloride?

Methodological Answer: Use a combination of analytical techniques:

- FTIR Spectroscopy: Verify carboxylic acid (1700–1725 cm⁻¹) and isoquinoline (1600 cm⁻¹ aromatic C=C) functional groups .

- ¹H/¹³C NMR: Assign peaks to propanoic acid (δ 2.5–3.0 ppm for CH₂), isoquinoline protons (δ 7.5–9.0 ppm), and hydrochloride counterion (broad peak at δ 10–12 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺ at m/z 236.08) and isotopic pattern matching .

- HPLC: Assess purity (>95%) using a C18 column and acetonitrile:water (0.1% TFA) gradient .

Advanced Research Questions

Q. How can mechanistic studies elucidate the biological interactions of 3-(Isoquinolin-5-yl)propanoic Acid Hydrochloride?

Methodological Answer:

- Receptor Binding Assays: Use radiolabeled ligands (e.g., ³H-labeled compound) to quantify affinity for neurotransmitter receptors (e.g., GABAₐ or NMDA receptors) .

- Enzyme Inhibition Studies: Screen against kinase panels (e.g., tyrosine kinases) using fluorescence-based assays (ATP-competitive inhibition) .

- Computational Docking: Model interactions with targets (e.g., COX-2) using AutoDock Vina to identify binding pockets and key residues .

Key Challenges:

- Differentiate direct target engagement from off-target effects via counter-screening.

- Validate computational predictions with mutagenesis (e.g., alanine scanning) .

Q. How can researchers resolve contradictions in reactivity data for 3-(Isoquinolin-5-yl)propanoic Acid Hydrochloride under varying conditions?

Methodological Answer: Contradictions in reactivity (e.g., unexpected decomposition) may arise from:

- pH Sensitivity: The hydrochloride salt may hydrolyze in basic conditions (pH > 8). Monitor stability via UV-Vis spectroscopy (230–300 nm) .

- Light/Temperature Exposure: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products .

- Incompatible Reagents: Avoid strong oxidizers (e.g., KMnO₄) that may cleave the isoquinoline ring .

Validation Strategy:

- Replicate conflicting experiments under inert atmospheres (N₂/Ar) to rule out oxidative side reactions .

- Use DFT calculations (Gaussian 16) to predict reaction pathways and compare with experimental outcomes .

Q. What strategies enhance the bioactivity of 3-(Isoquinolin-5-yl)propanoic Acid Hydrochloride through structural modification?

Methodological Answer:

- Functional Group Addition: Introduce electron-withdrawing groups (e.g., -NO₂) to the isoquinoline ring to improve receptor binding. Synthesize derivatives via Pd-catalyzed cross-coupling .

- Prodrug Design: Mask the carboxylic acid as an ester (e.g., ethyl ester) to enhance blood-brain barrier penetration, followed by enzymatic hydrolysis in vivo .

- PEGylation: Attach polyethylene glycol (PEG) chains to the propanoic acid moiety to prolong half-life. Use EDC/NHS coupling in aqueous buffer (pH 6.5) .

| Derivative | Modification | Biological Impact |

|---|---|---|

| Nitro-substituted | -NO₂ at C8 of isoquinoline | Increased kinase inhibition |

| Ethyl ester prodrug | Ethyl ester replacing -COOH | Enhanced bioavailability |

| PEGylated conjugate | PEG-2000 attached to -COOH | Extended plasma half-life |

Q. What safety protocols are critical for handling 3-(Isoquinolin-5-yl)propanoic Acid Hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .

- Spill Management: Neutralize spills with sodium bicarbonate (1:10 w/v) before disposal .

- First Aid: For skin exposure, rinse with water for 15 minutes; for ingestion, administer activated charcoal (1 g/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.